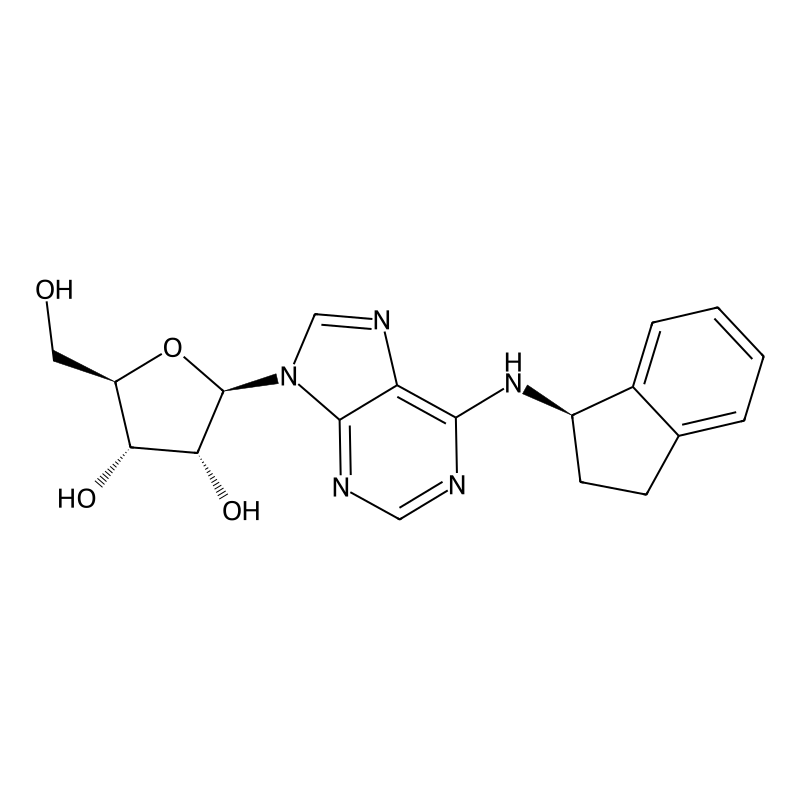

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Inflammation Research

Scientific Field: This research falls under the field of Inflammation Research.

Summary of the Application: The compound ST2825 is a specific inhibitor of Myeloid differentiation factor-88 (MyD88), a crucial adapter protein that coordinates the innate immune response and establishes an adaptive immune response .

Methods of Application: The interaction of the Toll/Interleukin-1 receptor (IL-1R) superfamily with MyD88 triggers the activation of various signalling pathways such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), promoting the production of a variety of immune and inflammatory mediators .

Results or Outcomes: Blocking MyD88 activity with ST2825 can be used to treat diseases such as neuroinflammation, inflammatory diseases such as acute liver/kidney injury, or autoimmune diseases such as systemic lupus erythematosus .

Application in Antiviral Research

Scientific Field: This research falls under the field of Antiviral Research.

Summary of the Application: A fleeting heterocyclic nitrosocarbonyl derived from the corresponding nitrile oxide is at work in a short-cut synthesis of 4-bromo-N-[(1R*,4S*)-4-hydroxy-2-cyclohexen-1-yl]-2-thiazolecarboxamide .

Methods of Application: The synthetic strategy is based on hetero Diels-Alder cycloaddition followed by mild reductive cleavage of the N-O bond .

Results or Outcomes: The product was found active against HPV virus .

Application in Organocatalysis

Scientific Field: This research falls under the field of Organocatalysis.

Summary of the Application: A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .

Results or Outcomes: The prepared organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine, with the chemical formula and CAS number 96392-15-3, is a purine nucleoside analogue that exhibits significant biological activity. This compound is structurally related to adenosine, featuring a unique indene moiety that enhances its pharmacological properties. It is categorized under indole alkaloids and has been studied for its potential therapeutic applications, particularly in cancer treatment and as an antihypertensive agent .

The reactivity of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine can be attributed to its functional groups, including the amino group and the purine structure. It can undergo various chemical transformations typical of nucleosides, such as phosphorylation, glycosylation, or reactions with electrophiles. Specific reactions may include:

- Phosphorylation: Conversion to triphosphate forms for enhanced biological activity.

- Nucleophilic substitutions: Reaction of the amino group with electrophiles.

While detailed reaction pathways specific to this compound are not extensively documented, its structural properties suggest reactivity consistent with other purine analogues .

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine has been shown to possess a range of biological activities:

- Antitumor Activity: As a purine nucleoside analogue, it exhibits broad-spectrum anticancer effects by interfering with nucleotide metabolism and DNA synthesis .

- Antihypertensive Effects: Studies have indicated its potential in lowering blood pressure through vasodilation mechanisms .

- Cytotoxicity: The compound has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further pharmacological exploration .

Synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine typically involves multi-step organic reactions. Common methods may include:

- Starting Materials: Utilizing readily available nucleosides or purine derivatives.

- Indene Formation: Creating the indene structure through cyclization reactions.

- Coupling Reactions: Linking the indene moiety to the adenosine backbone via amination or other coupling techniques.

Specific synthetic routes may vary based on desired purity and yield but generally follow established protocols for synthesizing nucleoside analogues .

The applications of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine span several fields:

- Pharmaceutical Development: Its potential as an anticancer agent positions it for development in oncology therapeutics.

- Research Tool: Used in studies investigating nucleotide metabolism and cellular signaling pathways involving adenosine receptors .

- Hypertension Treatment: Investigated for its role in managing high blood pressure due to its vasodilatory effects .

Interaction studies have highlighted the compound's affinity for various biological targets:

- Adenosine Receptors: It interacts with adenosine receptors (A1, A2A), influencing cellular responses related to proliferation and apoptosis .

- Enzymatic Interactions: The compound may inhibit enzymes involved in nucleotide metabolism, enhancing its antitumor efficacy.

These interactions underline its potential as both a therapeutic agent and a research tool in understanding adenosine-related pathways .

Several compounds share structural or functional similarities with (R)-N-(2,3-Dihydro-1H-indenyl)adenosine. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Adenosine | Purine Nucleoside | Natural compound; essential for energy transfer |

| 2-Aminoadenosine | Purine Nucleoside Analogue | Exhibits neuroprotective effects |

| N6-Methyladenosine | Modified Purine Nucleoside | Involved in RNA methylation processes |

| (S)-N-(2-Hydroxyethyl)adenosine | Purine Nucleoside Analogue | Potential anti-inflammatory properties |

(R)-N-(2,3-Dihydro-1H-indenyl)adenosine stands out due to its unique indene structure which enhances its biological activity compared to traditional purines and their analogues. This distinct feature contributes to its specific interactions within biological systems and therapeutic potential .

Precursor Compounds and Starting Materials

The synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine requires carefully selected precursor compounds that provide the necessary structural elements for efficient assembly of the target molecule. The primary starting materials fall into several categories based on their structural contributions to the final product [1] [2] [3].

Adenosine (molecular formula C₁₀H₁₃N₅O₄, molecular weight 267.24 g/mol) serves as the fundamental nucleoside scaffold, providing the complete purine-ribose framework essential for biological activity [4] [5]. This naturally occurring compound contains the adenine base linked to β-D-ribofuranose via an N⁹-glycosidic bond, establishing the core structure upon which modifications are performed.

6-Chloropurine riboside represents a crucial nucleophilic substitution precursor with molecular formula C₁₀H₁₁ClN₄O₄ and molecular weight 286.67 g/mol [6]. The chlorine atom at the 6-position provides an excellent leaving group for nucleophilic displacement reactions, enabling the introduction of various substituents including the dihydroindenyl moiety. This compound offers superior reactivity compared to the unmodified adenosine due to the enhanced electrophilicity of the chlorinated purine ring.

9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-iodopurine serves as a versatile cross-coupling reaction substrate with molecular formula C₁₆H₁₈ClIN₄O₇ and molecular weight 507.70 g/mol [3]. The presence of both chlorine and iodine substituents allows for selective functionalization at different positions, while the acetyl protecting groups ensure selective reaction at the desired site.

Alternative purine bases including inosine (C₁₀H₁₂N₄O₅, 268.23 g/mol) and guanosine (C₁₀H₁₃N₅O₅, 283.24 g/mol) provide starting points for synthetic approaches that involve base modification followed by ribose attachment [7]. These compounds offer different electronic properties that can influence subsequent reaction selectivity and yield.

Sugar moiety precursors such as methyl-β-D-ribofuranoside (C₆H₁₂O₅, 164.16 g/mol) enable synthetic routes that construct the nucleoside bond through glycosylation reactions [8]. This approach provides greater control over stereochemistry and can accommodate various protecting group strategies.

The dihydroindenyl component originates from 2,3-dihydro-1H-indene (C₉H₁₀, 118.18 g/mol), which serves as the source of the characteristic substitution pattern at the N⁶ position [9]. This compound can be functionalized to create reactive intermediates suitable for nucleophilic substitution or coupling reactions.

Specialized precursors for oxathiolane-containing synthetic routes include thioglycolic acid (C₂H₄O₂S, 92.12 g/mol) and 1,4-dithiane-2,5-diol (C₄H₈O₂S₂, 152.24 g/mol) [10]. These compounds enable the formation of sulfur-containing ring systems that can serve as protected forms of hydroxyl functionality or as leaving groups in subsequent transformations.

Lactic acid derivatives (C₃H₆O₃, 90.08 g/mol) function as stereochemical control auxiliaries, providing chiral induction through their inherent asymmetry [11]. These compounds can be temporarily attached to reactive intermediates to direct the stereochemical outcome of key bond-forming reactions.

Synthetic Routes and Reaction Mechanisms

The synthesis of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine can be accomplished through multiple synthetic pathways, each offering distinct advantages in terms of efficiency, stereoselectivity, and scalability [12] .

Nucleophilic substitution represents the most direct approach, typically employing 6-chloropurine riboside as the electrophilic partner and (R)-2,3-dihydro-1H-indenylamine as the nucleophile [14]. This reaction proceeds under mild basic conditions using ethanol as solvent and triethylamine as base at temperatures ranging from 60-80°C. The mechanism involves direct displacement of the chloride leaving group through an addition-elimination sequence, with the rate-determining step being the formation of the tetrahedral intermediate. Reaction times typically range from 2-24 hours depending on the specific conditions and substrate concentrations employed.

Palladium-catalyzed cross-coupling reactions provide an alternative route with enhanced functional group tolerance [15]. These transformations utilize palladium complexes in combination with copper iodide and triethylamine in dimethylformamide solvent at temperatures between 50-100°C. The mechanism proceeds through oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation and reductive elimination to form the desired carbon-nitrogen bond. Reaction times are generally shorter (1-8 hours) compared to nucleophilic substitution methods.

Complexation reactions involve the coordination of adenosine derivatives with transition metal compounds to form organometallic intermediates [16]. These reactions typically occur in aqueous solutions with metal salts at moderate temperatures (20-60°C) over 1-6 hours. The resulting complexes can undergo further transformations to introduce the dihydroindenyl substituent while maintaining the metal coordination sphere.

Conjugation and coupling reactions employ carbodiimide-mediated amide bond formation between carboxylic acid derivatives and amine nucleophiles [17]. These reactions proceed under mild conditions (0-75°C) over 2-12 hours using various bases to neutralize the acid byproducts formed during the coupling process.

Dimroth rearrangement provides access to N⁶-substituted adenosines through base-promoted isomerization of N¹-substituted precursors [18]. This transformation occurs under nucleophilic conditions at temperatures ranging from 20-80°C over 4-24 hours, proceeding through a ring-opening and ring-closing mechanism that relocates the substituent from the N¹ to the N⁶ position.

The Mitsunobu reaction enables the formation of carbon-nitrogen bonds under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran [19]. This reaction proceeds at low temperatures (0-25°C) over 2-8 hours through a concerted mechanism involving simultaneous bond formation and breaking.

Dihydro-1H-indenyl Group Introduction Techniques

The introduction of the 2,3-dihydro-1H-indenyl substituent at the N⁶ position of adenosine requires specialized techniques that ensure both regioselectivity and stereoselectivity [20] [21].

Direct nucleophilic substitution employs (R)-2,3-dihydro-1H-indenylamine as the nucleophile in reactions with 6-chloropurine riboside derivatives [22]. The reaction mechanism involves initial coordination of the amine nitrogen to the electrophilic carbon at the 6-position, followed by departure of the chloride leaving group. The stereochemistry of the dihydroindenyl group is preserved during this transformation, provided that racemization is avoided through appropriate choice of reaction conditions.

Reductive amination provides an alternative approach using 2,3-dihydro-1H-inden-1-one as the carbonyl component [23]. This method involves initial condensation with an amine-containing adenosine derivative to form an imine intermediate, followed by selective reduction using sodium borohydride or sodium cyanoborohydride. The stereochemistry of the reduction can be controlled through choice of reducing agent and reaction conditions.

Coupling reactions utilizing activated esters enable the formation of amide linkages between carboxylic acid derivatives of the dihydroindenyl system and amino-functionalized adenosines [24]. These transformations employ coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide or related activating agents.

Metal-catalyzed C-N bond formation reactions provide high-efficiency routes to the target compounds [25]. Buchwald-Hartwig amination employs palladium catalysts with phosphine ligands to couple aryl halides with amine nucleophiles. The reaction proceeds through oxidative addition, coordination of the amine, and reductive elimination to form the desired carbon-nitrogen bond.

Purification and Isolation Procedures

Effective purification of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine requires methods that can efficiently separate the target compound from starting materials, byproducts, and potential regioisomers [26] [27].

Column chromatography on silica gel represents the most commonly employed purification technique [28]. Gradient elution using dichloromethane-methanol mixtures typically provides effective separation, with the target compound eluting at approximately 5-15% methanol concentration. The high polarity of the nucleoside ensures good retention on the silica surface while allowing selective elution based on subtle differences in polarity.

Reverse-phase high-performance liquid chromatography (HPLC) offers superior resolution for challenging separations [29]. C₁₈-bonded silica columns with water-acetonitrile gradients provide excellent separation of structural isomers and stereoisomers. Detection at 254 nm takes advantage of the strong UV absorption of the purine chromophore.

Crystallization provides an effective method for final purification and isolation [30]. The target compound typically crystallizes from ethanol-water mixtures or dimethylformamide-diethyl ether systems. Slow evaporation or cooling of saturated solutions generally produces crystals suitable for both purification and structural characterization.

Preparative thin-layer chromatography enables rapid purification of small quantities [31]. Silica gel plates with fluorescent indicator allow visualization under UV light, facilitating identification and isolation of the desired product band.

Ion-exchange chromatography can be employed for purification of charged derivatives or for removal of ionic impurities [32]. Anion-exchange resins are particularly useful for separating nucleoside products from anionic coupling reagents or phosphate-containing byproducts.

Stereoselectivity in Synthesis

The stereochemical outcome of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine synthesis requires careful control of reaction conditions and choice of synthetic methodology [33] [34].

The stereochemistry at the dihydroindenyl carbon center is typically established through the use of enantiomerically pure starting materials [35]. (R)-2,3-Dihydro-1H-indenylamine can be obtained through resolution of the racemic mixture using chiral acids or through asymmetric synthesis from prochiral precursors.

Chiral auxiliary approaches employ temporarily attached chiral groups to direct the stereochemical outcome of key bond-forming reactions [36]. Lactic acid derivatives and other α-hydroxycarboxylic acids serve as effective auxiliaries, providing 687-fold selectivity preferences in some cases. The auxiliary is typically removed after the stereochemical information has been transferred to the target molecule.

Enzyme-catalyzed reactions offer high stereoselectivity through the inherent chirality of the protein active site [37]. Adenosine deaminases and related enzymes can catalyze stereoselective modifications of adenosine derivatives with excellent enantiomeric excess values exceeding 99%.

Asymmetric catalysis using chiral metal complexes provides another approach to stereoselective synthesis [38]. Rhodium and ruthenium catalysts with chiral phosphine ligands have been employed for asymmetric hydrogenation and related transformations, achieving selectivity ratios of 24:1 or higher.

The β-D-ribofuranosyl configuration of the sugar moiety is typically preserved throughout the synthesis due to the stability of the glycosidic bond under the mild conditions employed [39]. However, care must be taken to avoid epimerization or anomerization reactions that could compromise the natural stereochemistry.

Analytical Quality Control Parameters

Comprehensive analytical characterization ensures the identity, purity, and quality of (R)-N-(2,3-Dihydro-1H-indenyl)adenosine [40] [41] [42].

High-performance liquid chromatography (HPLC) purity analysis requires achievement of ≥97.0% purity as determined by reverse-phase chromatography [43]. The method employs C₁₈ columns with gradient elution and detection at 254 nm, providing baseline resolution of the target compound from potential impurities and stereoisomers.

Mass spectrometry identity confirmation utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify the molecular ion and characteristic fragmentation patterns [44]. The expected molecular ion for (R)-N-(2,3-Dihydro-1H-indenyl)adenosine appears at m/z 384 in positive ionization mode, with characteristic fragments corresponding to loss of the ribose moiety and cleavage of the glycosidic bond.

Nuclear magnetic resonance (NMR) spectroscopy provides complete structural elucidation through ¹H and ¹³C NMR analysis [45]. The ¹H NMR spectrum shows characteristic signals for the dihydroindenyl protons, ribose protons, and purine protons, while ¹³C NMR confirms the carbon framework and substitution pattern.

Ultraviolet-visible (UV-Vis) spectrophotometry confirms the presence of the purine chromophore through characteristic absorption maxima [46]. The adenine moiety typically shows absorption around 260 nm, with the exact wavelength depending on the specific substitution pattern and solvent conditions.

Limits of detection (LOD) and quantification (LOQ) are established through serial dilution studies [47]. Typical LOD values range from 0.05 nmol/L to 1.25 μmol/L, while LOQ values range from 0.10 nmol/L to 2.50 μmol/L, depending on the specific analytical method and instrumentation employed.

Retention time reproducibility is monitored to ensure consistent chromatographic performance [48]. Acceptable relative standard deviation (RSD) values are ≤2.0% for retention times measured across multiple injections and analytical runs.

Peak resolution requirements specify that baseline separation (R ≥ 1.5) must be achieved between the target compound and potential impurities or stereoisomers [49]. This ensures accurate quantification and reliable detection of trace contaminants.

System suitability testing verifies that the analytical system is performing adequately [50]. Parameters include theoretical plate counts (>2000), peak tailing factors, and signal-to-noise ratios for standard solutions.

Chiral purity determination employs specialized chiral HPLC methods to quantify enantiomeric excess [51]. The specification requires ≥99.0% enantiomeric excess (ee) for the (R)-enantiomer, confirming the stereochemical integrity of the synthetic product.

Scale-up Considerations for Laboratory Production

The transition from milligram-scale synthesis to multi-gram laboratory production requires careful consideration of several critical factors that influence reaction efficiency, safety, and product quality [52] [53].

Reaction volume scaling typically progresses from 1-100 mL at analytical scale to 1-20 L for laboratory production [54]. The surface area to volume ratio decreases significantly during scale-up, affecting heat and mass transfer characteristics. This necessitates longer reaction times and modified stirring conditions to ensure complete conversion and homogeneous reaction conditions.

Heat transfer becomes increasingly challenging as reaction volume increases [55]. Laboratory-scale reactions benefit from easy temperature control due to the high surface area to volume ratio, while scaled reactions require jacketed reactors with efficient temperature control systems. The heat generation from exothermic reactions must be carefully managed to prevent temperature excursions that could affect product quality or safety.

Mass transfer limitations become more significant at larger scales due to longer diffusion distances and reduced mixing efficiency [56]. Rapid equilibration that occurs readily in small-scale reactions may require extended times at production scale. Mechanical stirring systems with appropriately designed impellers are essential for maintaining adequate mixing in larger vessels.

Mixing efficiency transitions from simple magnetic stirring at laboratory scale to mechanical stirring systems for production scale [57]. The design of stirring systems must consider factors such as impeller type, rotation speed, and vessel geometry to ensure adequate mixing without excessive shear forces that could affect sensitive intermediates.

Purification methodology requires fundamental changes when scaling from laboratory to production scale [58]. Column chromatography, while effective for small-scale purification, becomes impractical and expensive at larger scales. Alternative purification methods such as crystallization, precipitation, or liquid-liquid extraction become necessary for economical production.

Solvent selection considerations shift from research-grade solvents to industrial-grade materials [59]. The larger volumes required for production scale necessitate consideration of solvent cost, availability, safety, and environmental impact. Solvent recovery systems become economically attractive at production scale to reduce waste and operating costs.

Equipment requirements progress from standard laboratory glassware to specialized jacketed reactors with integrated temperature control systems [60]. The investment in appropriate equipment is essential for maintaining reaction control and ensuring reproducible results at larger scales.

Safety considerations become more critical as reaction scale increases [61]. Enhanced safety protocols, improved containment systems, and comprehensive monitoring become necessary to manage the increased quantities of materials and potential hazards. Emergency response procedures must be developed and implemented.

Cost optimization shifts focus from material costs to overall process efficiency [62]. While laboratory-scale synthesis focuses primarily on achieving the desired product, production scale requires consideration of yield optimization, waste reduction, and energy efficiency to achieve economical manufacturing.

Yield maintenance typically shows some decrease during scale-up, with laboratory yields of 80-95% often declining to 70-85% at production scale [63]. This reduction can be attributed to less efficient mixing, heat transfer limitations, and longer reaction times that may promote side reactions. Reaction time optimization becomes crucial for maintaining acceptable yields while ensuring complete conversion.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2. Enerson, B.E., Lin, A., Lu, B., et al. Acute drug-induced vascular injury in beagle dogs: Pathology and correlating genomic expression. Toxicol. Pathol. 34(1), 27-32 (2006).